molecular formula C16H18N2O3S B2614102 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one CAS No. 119730-29-9

2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one

Cat. No.: B2614102
CAS No.: 119730-29-9
M. Wt: 318.39
InChI Key: KABFSIRMUUQFJD-UHFFFAOYSA-N
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Description

The compound “2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one” is a chemical compound with a linear formula of C25H20N2O3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Scientific Research Applications

Corrosion Inhibition

One notable application of similar compounds, specifically spiropyrimidinethiones, which share structural similarities with the chemical , is in the field of corrosion inhibition. Spiropyrimidinethiones have been investigated for their effectiveness in protecting mild steel against corrosion in acidic environments. These compounds act as mixed inhibitors, with their adsorption on mild steel surfaces obeying Langmuir's adsorption isotherm. The potential of zero charge (EPZC) for mild steel in the presence of these inhibitors has been determined, providing insights into their inhibitory mechanism. Characterization techniques such as scanning electron microscopy, energy dispersion X-ray spectroscopy, and atomic force microscopy have confirmed their protective effect on metal surfaces. This application suggests the potential utility of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-propylpyrimidin-4(3H)-one in similar corrosion protection roles (Yadav, Sinha, Kumar, & Sarkar, 2015).

Material Science and Chemistry

In material science, thiopyrimidine derivatives, including those with methoxyphenyl groups, have been studied for their corrosion inhibition properties. These derivatives demonstrate significant efficiency in inhibiting corrosion, particularly in hydrochloric acid solutions. Their behavior as mixed-type inhibitors suggests a comprehensive mechanism of action, involving adsorption to the metal surface. This characteristic highlights the potential of thiopyrimidine derivatives in material preservation and protection, further underscoring the relevance of studying this compound for similar applications (Singh, Singh, & Quraishi, 2016).

Biological Significance

While the explicit request was to exclude pharmacological applications, it's worth noting that compounds structurally related to this compound have been explored for their biological activities, including their role in tRNA stability and function. These studies, although not directly related to drug use, shed light on the fundamental biological processes that such compounds might influence (Yokoyama, Yamaizumi, Nishimura, & Miyazawa, 1979).

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-propyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-4-12-9-15(20)18-16(17-12)22-10-14(19)11-5-7-13(21-2)8-6-11/h5-9H,3-4,10H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABFSIRMUUQFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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